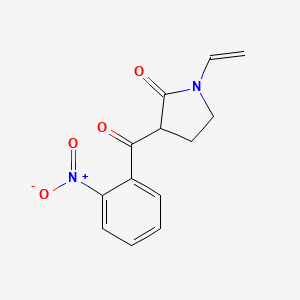
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a nitro group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The carboxylic acid group is esterified using an alcohol, typically methanol, in the presence of a catalyst like sulfuric acid.
Coupling Reaction: The protected amino group is coupled with the esterified benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas with a palladium catalyst for reduction reactions.
Tin(II) Chloride: For reduction of the nitro group.
N,N’-Dicyclohexylcarbodiimide (DCC): For coupling reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoic Acids: Substitution reactions can yield various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In coupling reactions, the Boc-protected amino group reacts with carboxylic acids to form amide bonds.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butoxycarbonylamino)propanoic acid: Similar structure but lacks the nitro group.
4-Nitrobenzoic acid: Similar structure but lacks the Boc-protected amino group.
3-(tert-Butoxycarbonylamino)benzoic acid: Similar structure but lacks the propoxy group.
Uniqueness
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H20N2O7 |
|---|---|
Peso molecular |
340.33 g/mol |
Nombre IUPAC |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-4-nitrobenzoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-7-4-8-23-12-9-10(13(18)19)5-6-11(12)17(21)22/h5-6,9H,4,7-8H2,1-3H3,(H,16,20)(H,18,19) |
Clave InChI |
MUNGAUDRXLPNIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





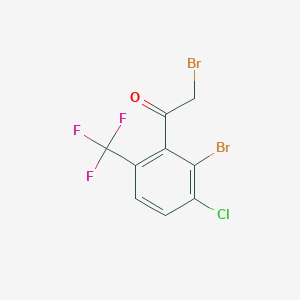
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
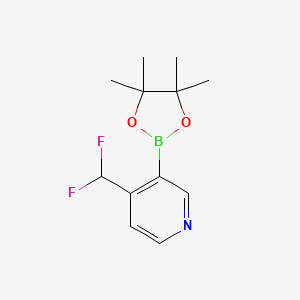


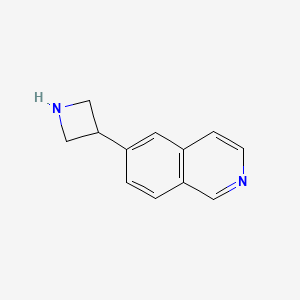
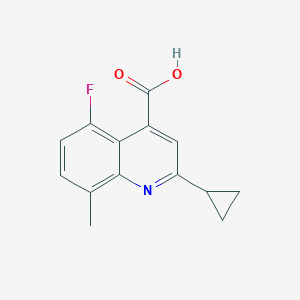


![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
